Dimethylsilyl(trimethyl)silane

Catalog No.
S1908348
CAS No.
812-15-7
M.F
C5H16Si2
M. Wt
132.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsilyl(trimethyl)silane

CAS Number

812-15-7

Product Name

Dimethylsilyl(trimethyl)silane

IUPAC Name

dimethylsilyl(trimethyl)silane

Molecular Formula

C5H16Si2

Molecular Weight

132.35 g/mol

InChI

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3

InChI Key

FHQRQPAFALORSL-UHFFFAOYSA-N

SMILES

C[SiH](C)[Si](C)(C)C

Canonical SMILES

C[SiH](C)[Si](C)(C)C

Precursor for Silicon-Based Polymers:

Pentamethyldisilane (C5H16Si2) possesses a silicon-silicon (Si-Si) bond, which is a fundamental building block for silicon-based polymers. Researchers are exploring its potential as a precursor for the synthesis of novel polymers with unique properties []. These polymers could offer advantages over traditional carbon-based polymers in areas like:

  • High thermal stability: The Si-Si bond is inherently stronger than the carbon-carbon (C-C) bond, potentially leading to polymers with superior heat resistance [].
  • Enhanced electronic properties: Tailoring the structure of silicon-based polymers derived from pentamethyldisilane could lead to materials with desirable electrical conductivity or semiconducting properties [].

Source of Silicon for Chemical Vapor Deposition (CVD):

Chemical vapor deposition (CVD) is a technique used to deposit thin films of various materials onto surfaces. Pentamethyldisilane, due to its volatility and high silicon content, is being investigated as a potential source of silicon for CVD processes []. This could be particularly useful for depositing silicon films in microelectronic device fabrication or for creating silicon-based coatings.

Studies in Organosilicon Chemistry:

Pentamethyldisilane serves as a valuable molecule for fundamental research in organosilicon chemistry, the field that explores the chemistry of organosilicon compounds (compounds containing silicon bonded to carbon). Studying its reactivity and reaction mechanisms can provide insights into the behavior of Si-Si bonds and their role in silicon-based materials [, ].

Potential Applications in Other Fields:

The unique properties of pentamethyldisilane might lead to applications in other scientific research areas. Some potential avenues include:

  • Development of new catalysts: The Si-Si bond and the surrounding methyl groups in pentamethyldisilane could influence its catalytic activity, making it a candidate for exploring novel catalysts in various chemical reactions [].
  • Biomedical research: Studying the interaction of pentamethyldisilane with biological systems could lead to the development of new silicon-based materials for biomedical applications [].

Dimethylsilyl(trimethyl)silane, with the chemical formula (CH3)2Si(Si(CH3)3)(CH_3)_2Si(Si(CH_3)_3), is an organosilicon compound characterized by its unique structure that includes both dimethylsilyl and trimethylsilyl groups. This compound is a colorless liquid at room temperature and is known for its applications in various fields, including organic synthesis and materials science. Its structure contributes to its reactivity and stability, making it a valuable reagent in

  • Oxidation: The compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction: It can be reduced to yield simpler silanes, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can undergo substitution reactions wherein one or more methyl groups are replaced by other functional groups. Various halogenating agents and nucleophiles are used in these reactions.

The major products from these reactions are silanols, siloxanes, and various substituted silanes, which have significant applications across different scientific fields.

Research into the biological activity of dimethylsilyl(trimethyl)silane is ongoing, particularly regarding its potential use in drug delivery systems and as a component in medical devices. Its silicon-based structure may also provide insights into silicon-based biochemical pathways, although specific biological mechanisms remain to be fully elucidated.

Dimethylsilyl(trimethyl)silane can be synthesized through several methods:

  • Reduction of Trimethylchlorosilane: This method involves reducing trimethylchlorosilane with metal lithium in tetrahydrofuran to produce hexamethyldisilane. This intermediate is then subjected to demethylation and chlorination to yield pentamethylchlorodisilane, which is finally reacted with dimethylamine to obtain dimethylsilyl(trimethyl)silane.
  • Industrial Production: In industrial settings, similar methods are employed but optimized for larger-scale production. Advanced equipment ensures high yields and purity through careful control of reaction conditions.

Dimethylsilyl(trimethyl)silane has a broad range of applications:

  • Organic Synthesis: It serves as a reagent for the formation of silicon-containing compounds.
  • Material Science: The compound is utilized in producing advanced materials, including semiconductors and coatings.
  • Biological Research: It is explored for its potential role in studying silicon-based life forms.
  • Medical Devices: Its properties make it suitable for use in various medical applications.

Interaction studies involving dimethylsilyl(trimethyl)silane focus on its reactivity with other compounds. For example, it has been investigated for its interactions with various amides and carboxylic acids, leading to significant findings regarding bond cleavage and product formation. Such studies are crucial for understanding its role in organic synthesis and potential biological applications .

Similar Compounds

  • Hexamethyldisilane: Contains an additional methyl group compared to dimethylsilyl(trimethyl)silane, affecting its reactivity.
  • Tetramethyldisilane: Has fewer methyl groups, which alters its chemical properties significantly.
  • Trimethylsilyl Compounds: These compounds share similar reactivity but differ structurally from dimethylsilyl(trimethyl)silane.

Uniqueness

Dimethylsilyl(trimethyl)silane stands out due to its specific balance of methyl groups and silicon-silicon bonds. This configuration provides distinct reactivity and stability advantages over similar compounds, making it particularly useful in applications requiring precise control over chemical transformations .

Dates

Modify: 2024-04-14

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